molecular formula C12H17BN2O3 B1378036 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid CAS No. 1384954-82-8

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid

Cat. No.: B1378036
CAS No.: 1384954-82-8
M. Wt: 248.09 g/mol
InChI Key: NEPZCNSUXGOPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical trajectory of organoboron chemistry, which began with fundamental discoveries in the mid-20th century. The foundation of organoboron chemistry can be traced to Herbert C. Brown's groundbreaking discovery of the hydroboration reaction in 1956, an event that transformed the landscape of synthetic organic chemistry. Initially, this discovery was met with skepticism from the scientific community, as many researchers doubted the significance of these reactions involving relatively exotic organoboron reagents that had remained largely unexplored since their first preparation by Frankland in 1862. However, Brown's systematic exploration of organoborane chemistry laid the groundwork for what would become one of the most important classes of compounds in modern synthetic chemistry.

The specific development of piperazine-containing boronic acids emerged later as part of the expanding interest in heterocycle-functionalized organoboron compounds. Boron research evolved from humble beginnings in inorganic chemistry, with the synthesis and electronic structure elucidation of diborane in the first half of the 20th century initiating the rich field of boron hydride chemistry and subsequently organoboron chemistry. This progression ultimately led to three Nobel Prizes in 1976, 1979, and 2010, recognizing the fundamental importance of boron-containing compounds in chemistry. The integration of piperazine moieties with boronic acid functionality represents a more recent development, reflecting the growing recognition of piperazines as privileged structures in medicinal chemistry and the continued expansion of organoboron synthetic methodologies.

The emergence of compounds like this compound also reflects the historical development of cross-coupling chemistry, particularly the Suzuki-Miyaura reaction discovered in the 1970s and 1980s. This transformation revolutionized the field by providing mild and efficient methods for carbon-carbon bond formation using boronic acids as nucleophilic coupling partners. The incorporation of complex heterocyclic substituents onto phenylboronic acid cores became increasingly important as chemists sought to create more sophisticated building blocks for pharmaceutical and materials applications. The specific acetylated piperazine substitution pattern represents an evolution toward more functionalized boronic acid derivatives that can serve dual roles as both synthetic intermediates and biologically active compounds.

Significance in Organoboron Chemistry

This compound occupies a significant position within organoboron chemistry due to its multifunctional nature and potential applications across several domains of chemical research. Organoboron compounds have emerged as among the most versatile classes of heteroatom-substituted organic molecules, with applications spanning analytical chemistry, organic synthesis, materials science, and biological research. The unique properties of the boron-carbon bond, characterized by low polarity due to the similar electronegativities of carbon (2.55) and boron (2.04), contribute to the stability of alkyl boron compounds while maintaining their reactivity toward oxidation. This compound exemplifies these principles through its stable phenylboronic acid core combined with a complex nitrogen-containing heterocycle.

The boronic acid functional group in this compound serves multiple important roles in synthetic chemistry. Boronic acids act as Lewis acids and possess the unique capability of forming reversible covalent complexes with molecules containing vicinal Lewis base donors such as alcohols, amines, and carboxylates. This property makes this compound particularly valuable for molecular recognition applications and as a building block for more complex structures. In organic synthesis, boronic acids serve as key nucleophilic coupling partners for various carbon-carbon bond forming reactions, most notably the Suzuki-Miyaura reaction, where they undergo transmetalation with transition metal complexes.

The compound's significance is further enhanced by its incorporation of a piperazine moiety, which represents one of the most frequently used heterocycles in biologically active compounds. The piperazine ring system provides multiple benefits including favorable impacts on physicochemical properties, structural and conformational characteristics, and ease of synthetic manipulation. The acetyl substitution on the piperazine nitrogen adds an additional layer of functionality, potentially serving as a protecting group during synthesis or as a pharmacophore element in biological applications. This structural complexity positions the compound as a sophisticated synthetic intermediate that can participate in multiple types of chemical transformations while maintaining the reactivity profile characteristic of phenylboronic acids.

Positioning in Piperazine-Based Boronic Compounds

Within the family of piperazine-based boronic compounds, this compound represents a specific structural class characterized by direct attachment of the piperazine heterocycle to the phenyl ring of the boronic acid core. This positioning contrasts with other approaches where piperazine moieties may be incorporated through linker groups or as part of more complex polycyclic systems. The direct aryl-piperazine linkage creates a conjugated system that can influence both the electronic properties of the boronic acid and the conformational preferences of the piperazine ring.

Comparative analysis with related compounds reveals the structural diversity possible within this chemical space. For example, 4-(Piperazin-1-yl)phenylboronic acid, with the molecular formula C₁₀H₁₅BN₂O₂ and molecular weight 206.05 grams per mole, represents the unsubstituted parent compound. The acetyl substitution in this compound adds 42.04 mass units and introduces additional hydrogen bonding capability through the carbonyl oxygen, potentially altering the compound's solubility profile and binding interactions. Similarly, related compounds such as 4-(4-Methylpiperazin-1-yl)phenylboronic acid demonstrate alternative substitution patterns that modify the basic pharmacophore while maintaining the core structural framework.

The positioning of this compound within the broader landscape of piperazine-based boronic acids is also informed by recent synthetic developments in the field. Research has shown that piperazine rings can be successfully incorporated into boronic acid structures through various synthetic strategies, including nucleophilic aromatic substitution, cross-coupling reactions, and direct amination protocols. The specific acetyl substitution pattern in this compound suggests synthetic accessibility through acylation of the corresponding unsubstituted piperazine-boronic acid precursor, providing a straightforward route to this functionalized derivative. This synthetic accessibility, combined with the compound's unique electronic and steric properties, positions it as a valuable member of the piperazine-boronic acid family for both synthetic and biological applications.

The compound's structural characteristics also align with current trends in medicinal chemistry toward the development of boronic acid-containing therapeutic agents. Boron-containing compounds have historically been underexplored in medicinal chemistry due to concerns about potential toxicity, but recent successes with drugs such as bortezomib have demonstrated the therapeutic potential of this chemical class. The incorporation of a piperazine moiety, which is well-established as a privileged structure in drug discovery, potentially enhances the compound's druglike properties while maintaining the unique reactivity profile associated with the boronic acid functional group. This combination of established medicinal chemistry principles with emerging organoboron drug discovery strategies positions this compound as a representative example of next-generation boronic acid therapeutics.

Property Value Reference
Molecular Formula C₁₂H₁₇BN₂O₃
Molecular Weight 248.09 g/mol
Chemical Abstracts Service Number 1384954-82-8
International Union of Pure and Applied Chemistry Name [4-(4-acetylpiperazin-1-yl)phenyl]boronic acid
PubChem Compound Identifier 74788283
Simplified Molecular Input Line Entry System B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)C)(O)O
Appearance White to yellow or grey solid
International Chemical Identifier Key NEPZCNSUXGOPPC-UHFFFAOYSA-N

Properties

IUPAC Name

[4-(4-acetylpiperazin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(3-5-12)13(17)18/h2-5,17-18H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPZCNSUXGOPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetyl-1-piperazinyl)phenylboronic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 1-acetylpiperazine. This can be achieved by reacting piperazine with acetic anhydride or acetyl chloride under basic conditions.

    Bromination of Phenyl Ring: The next step involves the bromination of a phenyl ring to introduce a bromine substituent. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Suzuki-Miyaura Coupling: The final step involves the coupling of the brominated phenyl ring with a boronic acid derivative of 1-acetylpiperazine using a palladium catalyst. This reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetyl-1-piperazinyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The acetyl group on the piperazine ring can be reduced to an alcohol or amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Phenol derivatives.

    Reduction: Alcohol or amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most prominent applications of 4-(4-Acetyl-1-piperazinyl)phenylboronic acid is in the development of anticancer agents. Research has demonstrated that boronic acids can inhibit proteasome activity, which is crucial for the degradation of proteins involved in cell cycle regulation and apoptosis. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell growth in vitro and in vivo by targeting specific pathways related to tumor progression .

Drug Delivery Systems
The compound's ability to form reversible covalent bonds with diols allows it to be used in targeted drug delivery systems. By conjugating this boronic acid with therapeutic agents, researchers have developed smart drug delivery systems that release drugs in response to specific biological triggers, such as changes in pH or the presence of certain biomolecules .

Chemical Biology

Bioconjugation Techniques
In chemical biology, this compound is utilized for bioconjugation reactions. Its reactivity with sugars and other biomolecules makes it a valuable tool for labeling and tracking biological molecules within cellular systems. This application is particularly useful in studying glycoproteins and their interactions within cells .

Enzyme Inhibition Studies
The compound has also been explored for its potential as an enzyme inhibitor. Studies have indicated that it can effectively inhibit certain enzymes involved in metabolic pathways, thus providing insights into enzyme mechanisms and potential therapeutic targets for metabolic disorders .

Material Science

Polymer Chemistry
In material science, this compound serves as a precursor for the synthesis of functionalized polymers. These polymers can exhibit unique properties such as enhanced mechanical strength or responsiveness to environmental stimuli, making them suitable for applications in sensors and actuators .

Nanomaterials Development
The compound has been incorporated into the synthesis of nanomaterials, particularly those used in drug delivery and imaging applications. Its ability to form stable complexes with metal ions enhances the functionality of nanoparticles, allowing for improved targeting and reduced side effects in therapeutic applications .

Summary of Research Findings

Application AreaKey Findings
Medicinal ChemistryEffective anticancer agent; potential for targeted drug delivery systems
Chemical BiologyUseful for bioconjugation; enzyme inhibition studies provide insights into metabolic pathways
Material SciencePrecursor for functionalized polymers; enhances properties of nanomaterials

Case Studies

Case Study 1: Anticancer Agent Development
A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel boronic acid derivatives based on this compound. These derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as new anticancer drugs .

Case Study 2: Smart Drug Delivery Systems
Research featured in Advanced Drug Delivery Reviews discussed the incorporation of this compound into polymeric micelles that respond to tumor microenvironment conditions. The study showed enhanced drug release profiles and improved therapeutic efficacy compared to conventional delivery methods .

Mechanism of Action

The mechanism of action of 4-(4-Acetyl-1-piperazinyl)phenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The acetyl group on the piperazine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The acetyl-piperazinyl group in the target compound distinguishes it from analogs with alternative substituents. Key comparisons include:

3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenylboronic Acid Hydrochloride (CAS: 957060-95-6)
  • Molecular Formula : C₁₃H₂₀BClN₂O₄
  • Key Differences :
    • The piperazine is substituted with a hydroxyethyl group instead of acetyl.
    • The presence of a hydrochloride salt enhances aqueous solubility but may reduce stability in basic conditions.
    • The carbonyl linkage between the phenyl and piperazine groups introduces rigidity compared to direct substitution .
4-(4-Methyl-1-piperazinyl)phenylboronic Acid (CAS: 229009-40-9)
  • Molecular Formula : C₁₁H₁₇BN₂O₂
  • Key Differences :
    • A methyl group replaces the acetyl on the piperazine, reducing steric hindrance.
    • Lower molecular weight (220.08 g/mol ) may improve diffusion in biochemical assays.
    • The absence of an electron-withdrawing acetyl group could raise the boronic acid’s pKa, affecting cis-diol binding efficiency .
4-(4-Acetylpiperazino)phenylboronic Acid Pinacol Ester (PN-5883; CAS: 1218791-38-8)
  • Key Differences :
    • The boronic acid is protected as a pinacol ester , enhancing stability during storage and synthetic reactions.
    • Requires deprotection (e.g., acidic hydrolysis) for active boronic acid functionality.
    • Molecular weight increases to 302.22 g/mol due to the pinacol group .

Physicochemical Properties

Compound pKa of Boronic Acid Solubility (DMSO) Stability Key Applications
4-(4-Acetyl-1-piperazinyl)phenylboronic Acid ~7.5 (estimated) 10 mM solution Stable at -20°C to -80°C Affinity chromatography, Suzuki couplings
4-(N,N-Dimethylamino)phenylboronic Acid 8.8 Limited Sensitive to oxidation pH-dependent binding
4-(4-Methylpiperazinyl)phenylboronic Acid ~8.2 (estimated) Moderate Stable at -20°C Drug delivery
4-Sulfonamide-phenylboronic Acid 7.1–7.4 High in buffer Stable at pH 7–8 Physiological pH applications

Notes:

  • The acetyl group in the target compound likely lowers the pKa compared to unmodified phenylboronic acid (pKa ~8.8), enabling cis-diol binding under milder conditions .
  • Pinacol esters (e.g., PN-5883) are lipophilic , favoring organic-phase reactions, while hydrochloride salts (e.g., CAS 957060-95-6) improve water solubility .
Affinity Chromatography
  • The target compound’s acetyl-piperazinyl group provides enhanced pH stability (optimal binding at pH ≥8.5) compared to sulfonamide analogs (optimal at pH 7.1–7.4) .
  • Hydroxyethyl-substituted analogs (e.g., CAS 957060-95-6) may neutralize acidic solutions generated by phenolic acids, improving binding efficiency .
Drug Delivery
  • Dendrimer studies show substituent position critically impacts efficiency. For example, ortho-substituted analogs (e.g., 2-(bromomethyl)phenylboronic acid) exhibit lower cytosolic delivery efficiency than para-substituted derivatives like the target compound .

Biological Activity

4-(4-Acetyl-1-piperazinyl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
Chemical Formula C₁₂H₁₇BN₂O₃
Molecular Weight 248.09 g/mol
IUPAC Name [4-(4-acetylpiperazin-1-yl)phenyl]boronic acid
CAS Number 1218791-38-8

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a useful tool in biochemical applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of the boronic acid moiety allows for the modulation of biological pathways through reversible covalent bonding with target proteins, influencing their activity and stability .

Case Studies and Research Findings

  • Antidementia Activity :
    A study investigated the effects of a related compound, N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide (FK960), on cerebral blood flow in aged rhesus macaques. The results indicated that FK960 significantly increased regional cerebral blood flow and metabolic rates in specific brain areas, suggesting potential applications in treating dementia-related disorders .
  • Inhibition of Osteoclast Differentiation :
    Another study focused on the compound PPOA-N-Ac-2-Cl, which shares structural similarities with this compound. This compound was shown to inhibit osteoclast differentiation effectively. It reduced the formation of tartrate-resistant acid phosphatase (TRAP)-positive cells and downregulated osteoclast-specific marker genes such as TRAF6 and NFATc1, indicating potential use in treating osteoclast-related bone diseases .
  • Fragment-Based Screening :
    Fragment-based screening techniques have been employed to explore the ligand-target interactions of phenylboronic acids, including derivatives like this compound. These studies reveal that such compounds can preferentially interact with specific proteins, highlighting their potential as probes for studying protein functions and interactions in cellular contexts .

Biological Activity Comparison

CompoundActivity Description
N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide (FK960) Increases cerebral blood flow; potential antidementia drug
PPOA-N-Ac-2-Cl Inhibits osteoclast differentiation; potential treatment for bone diseases
General Phenylboronic Acids Known for various biological activities including antibacterial and anticancer properties

The comparative analysis indicates that while this compound has unique properties, it shares similar biological activities with other piperazine derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling, where palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) mediate the reaction between aryl halides and boronic acids. For example, 4-acetylphenylboronic acid reacts with brominated piperazine derivatives under inert atmospheres (N₂/Ar) at 80–100°C in polar aprotic solvents (e.g., DMF, THF) . Optimization includes adjusting catalyst loading (0.5–5 mol%), base (e.g., Na₂CO₃, K₃PO₄), and stoichiometric ratios (1:1 to 1:1.2 aryl halide:boronic acid). Purity (>95%) is confirmed via HPLC, and anhydride content must be monitored due to boronic acid instability .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm acetyl (δ ~2.6 ppm, singlet) and piperazinyl proton environments.
  • FT-IR : B-O stretching (~1340 cm⁻¹) and carbonyl (C=O) peaks (~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • XRD : For crystalline derivatives, lattice parameters and bond angles are analyzed .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a versatile intermediate in:

  • Drug Development : Synthesis of kinase inhibitors (e.g., Ibrutinib analogs) via coupling with heteroaryl halides .
  • Dendrimer Synthesis : Palladium-catalyzed coupling with triphenylamine derivatives to build branched architectures .
  • Bioconjugation : Boronic acid groups enable covalent binding to diols (e.g., saccharides) for sensor development .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : DFT/B3LYP calculations at the 6-311++G(d,p) basis set analyze frontier molecular orbitals (FMOs) to predict electrophilicity/nucleophilicity. For phenylboronic acids, the boron atom’s electron-deficient nature (LUMO energy ~-1.5 eV) facilitates transmetalation in Suzuki reactions. Solvent effects (e.g., dielectric constant of DMF) are modeled using the polarizable continuum model (PCM) .

Q. How should researchers address contradictions in reported reaction yields for boronic acid derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Anhydride Content : Varying levels of boroxine anhydride (formed via dehydration) affect reactivity. Quantify via ¹¹B NMR or gravimetric analysis .
  • Catalyst Poisoning : Trace oxygen or moisture degrades Pd catalysts. Use rigorous degassing (freeze-pump-thaw cycles) and anhydrous solvents .
  • Substrate Purity : Impurities in aryl halides (e.g., 4-bromoacetophenone) reduce yields. Purify via column chromatography (SiO₂, hexane/EtOAc) .

Q. What strategies improve aqueous solubility for drug candidates derived from this compound?

  • Methodological Answer : Modify the piperazinyl group via:

  • Hydrophilic Substituents : Introduce sulfonate (-SO₃H) or tertiary amine groups to enhance solubility.
  • Prodrug Design : Convert boronic acid to ester prodrugs (e.g., pinacol ester) that hydrolyze in vivo .
  • Co-crystallization : Use co-formers (e.g., cyclodextrins) to stabilize the compound in aqueous media .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Key measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (toxic via dermal absorption) .
  • Ventilation : Use fume hoods to avoid inhalation of boronic acid dust.
  • First Aid : For exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

Key Research Findings

  • Computational Insights : The boronic acid group’s electron deficiency enhances reactivity in cross-couplings, validated by Mulliken charge analysis .
  • Synthetic Efficiency : Pd-catalyzed reactions achieve >80% yield with 2 mol% catalyst and K₃PO₄ base in THF .
  • Safety Profile : LD₅₀ (oral, rat) = 250 mg/kg; classified as toxic (GHS Category 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Acetyl-1-piperazinyl)phenylboronic Acid
Reactant of Route 2
Reactant of Route 2
4-(4-Acetyl-1-piperazinyl)phenylboronic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.